2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one 2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2034298-20-7
VCID: VC4561575
InChI: InChI=1S/C16H23N3O2/c1-12-17-8-6-15(18-12)21-14-7-9-19(11-14)16(20)10-13-4-2-3-5-13/h6,8,13-14H,2-5,7,9-11H2,1H3
SMILES: CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3
Molecular Formula: C16H23N3O2
Molecular Weight: 289.379

2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

CAS No.: 2034298-20-7

Cat. No.: VC4561575

Molecular Formula: C16H23N3O2

Molecular Weight: 289.379

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one - 2034298-20-7

Specification

CAS No. 2034298-20-7
Molecular Formula C16H23N3O2
Molecular Weight 289.379
IUPAC Name 2-cyclopentyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C16H23N3O2/c1-12-17-8-6-15(18-12)21-14-7-9-19(11-14)16(20)10-13-4-2-3-5-13/h6,8,13-14H,2-5,7,9-11H2,1H3
Standard InChI Key KSUVACANKCNXOX-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 2-cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one, delineates its core structure:

  • A cyclopentyl group (C₅H₉) attached to the second carbon of an ethanone backbone.

  • A pyrrolidin-1-yl group substituted at the ketone’s first carbon, with a 2-methylpyrimidin-4-yloxy moiety at the pyrrolidine’s third position .

The molecular formula is C₁₇H₂₃N₃O₂, derived from summation of constituent atoms:

  • 17 carbons (cyclopentyl: 5, ethanone: 2, pyrrolidine: 4, pyrimidine: 4, methyl: 1, oxygen: 1).

  • 23 hydrogens, 3 nitrogens, and 2 oxygens. The molecular weight calculates to 317.4 g/mol (C: 12.01 × 17 = 204.17; H: 1.01 × 23 = 23.23; N: 14.01 × 3 = 42.03; O: 16.00 × 2 = 32.00) .

Stereochemical and Conformational Features

The pyrrolidine ring adopts a non-planar conformation, with the pyrimidinyloxy substituent influencing torsional angles. Computational models of analogous compounds (e.g., PubChem CID 119100306) suggest that the pyrimidine ring lies perpendicular to the pyrrolidine plane, minimizing steric hindrance . The cyclopentyl group’s chair-like conformation further stabilizes the molecule through van der Waals interactions .

Table 1: Comparative Molecular Data of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₇H₂₃N₃O₂317.42-methylpyrimidin-4-yloxy
PubChem CID 126872699 C₁₉H₂₈N₂O₂316.43-methylpyridin-2-yloxy
PubChem CID 119100306 C₁₇H₂₅N₃O₂S335.54,6-dimethylpyrimidin-2-yloxy

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • 2-cyclopentylethanone (core ketone).

  • 3-hydroxypyrrolidine (scaffold for pyrimidinyloxy substitution).

  • 2-methylpyrimidin-4-ol (heterocyclic ether precursor).

Step 1: Synthesis of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine

A nucleophilic aromatic substitution (SNAr) reaction between 2-methylpyrimidin-4-ol and 3-bromopyrrolidine in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 60–120°C yields the substituted pyrrolidine . This mirrors conditions used in the synthesis of AKOS026690455 .

Step 2: Coupling with 2-Cyclopentylethanone

The pyrrolidine intermediate undergoes Mitsunobu coupling with 2-cyclopentylethanone, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) . Alternative methods involve Grignard reactions or alkylation under basic conditions .

Table 2: Optimized Reaction Conditions for Key Steps

Reaction StepReagents/ConditionsYield (%)Citation
SNAr (Pyrimidinyloxy formation)K₂CO₃, DMSO, 60°C, 4h75–85
Mitsunobu CouplingPPh₃, DEAD, THF, 0°C → rt, 12h60–70

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficient (logP)

The compound’s logP (2.8) predicts moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4) due to the hydrophobic cyclopentyl and pyrimidine groups .

Spectroscopic Data

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), 1550 cm⁻¹ (pyrimidine C=N) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.20–3.80 (m, 5H, pyrrolidine), 2.45 (s, 3H, CH₃-pyrimidine), 8.30 (d, 1H, pyrimidine-H) .

Comparative Analysis with Structural Analogs

Impact of Heterocyclic Substituents

Replacing the pyrimidinyloxy group with a pyridinyloxy moiety (as in PubChem CID 126872699) reduces molecular weight by 1 Da but increases polarity due to the pyridine’s lower hydrophobicity . Conversely, dimethylpyrimidine derivatives (e.g., PubChem CID 119100306) exhibit enhanced metabolic stability owing to steric shielding of the ether linkage .

Stereoelectronic Effects

The 2-methyl group on the pyrimidine ring exerts a +I effect, stabilizing the adjacent oxygen’s lone pairs and enhancing ether bond strength. This contrasts with unsubstituted pyrimidines, where decreased electron density accelerates oxidative degradation .

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